REACTION_CXSMILES
|
Cl.[CH3:2][Si:3]([CH3:47])([CH3:46])[CH2:4][CH2:5][O:6][CH2:7][O:8][C:9]1[CH:14]=[C:13]([O:15][CH2:16][O:17][CH2:18][CH2:19][Si:20]([CH3:23])([CH3:22])[CH3:21])[CH:12]=[CH:11][C:10]=1[C:24]1[C:25](=[O:45])[O:26][C:27]2[C:32]([C:33]=1[CH2:34]Br)=[CH:31][CH:30]=[C:29]([O:36][CH2:37][O:38][CH2:39][CH2:40][Si:41]([CH3:44])([CH3:43])[CH3:42])[CH:28]=2>CCOC(C)=O>[CH3:46][Si:3]([CH3:2])([CH3:47])[CH2:4][CH2:5][O:6][CH2:7][O:8][C:9]1[CH:14]=[C:13]([O:15][CH2:16][O:17][CH2:18][CH2:19][Si:20]([CH3:21])([CH3:22])[CH3:23])[CH:12]=[CH:11][C:10]=1[C:24]1[C:25](=[O:45])[O:26][C:27]2[C:32]([C:33]=1[CH3:34])=[CH:31][CH:30]=[C:29]([O:36][CH2:37][O:38][CH2:39][CH2:40][Si:41]([CH3:44])([CH3:43])[CH3:42])[CH:28]=2
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
C[Si](CCOCOC1=C(C=CC(=C1)OCOCC[Si](C)(C)C)C=1C(OC2=CC(=CC=C2C1CBr)OCOCC[Si](C)(C)C)=O)(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the resulting mixture was stirred for 24 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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WASH
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Details
|
the organic layer washed with water (2×20 mL) and brine (30 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over Na2SO4
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the organic solvent evaporated
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](CCOCOC1=C(C=CC(=C1)OCOCC[Si](C)(C)C)C=1C(OC2=CC(=CC=C2C1C)OCOCC[Si](C)(C)C)=O)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |